(4,4-dimethoxybutyl)(methyl)amine
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Overview
Description
(4,4-dimethoxybutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO2 It is widely used in scientific research, primarily as a catalyst in chemical processes and as a ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a three-step reaction sequence:
Reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia: This step yields 4-methoxybutyl amine.
Reaction of 4-bromo-1-butanol with potassium carbonate in dimethylformamide (DMF): This step yields 4-bromo-1-butyl dimethylcarbamate.
Reaction of 4-bromo-1-butyl dimethylcarbamate with methylamine in ethanol: This final step yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of readily available raw materials and straightforward reaction conditions makes it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of this compound under ambient conditions.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
Oxidation: The major product formed is quaternary ammonium cations.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biochemical and physiological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating enzyme activity.
Industry: Utilized in various chemical processes due to its catalytic properties.
Mechanism of Action
The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased acetylcholine levels.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB): This compound has a similar structure to (4,4-dimethoxybutyl)(methyl)amine, with the only difference being the replacement of the bromine atom in BDB with a methyl group in this compound.
3,4-methylenedioxymethamphetamine (MDMA): A structural analog of this compound, widely known for its psychoactive effects.
Uniqueness
This compound is unique due to its dual role as a catalyst and ligand in chemical processes. Its ability to modulate enzyme activity and interact with specific receptors also sets it apart from similar compounds.
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4,4-dimethoxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-6-4-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
WMVCCLHRNIGZRL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(OC)OC |
Origin of Product |
United States |
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